molecular formula C9H12BrNO B13597754 1-Amino-3-(3-bromophenyl)propan-2-ol

1-Amino-3-(3-bromophenyl)propan-2-ol

Cat. No.: B13597754
M. Wt: 230.10 g/mol
InChI Key: LNSPBZACGBMYHQ-UHFFFAOYSA-N
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Description

1-Amino-3-(3-bromophenyl)propan-2-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

The synthesis of 1-Amino-3-(3-bromophenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene, which is then reduced to 3-bromo-β-phenylethylamine. This intermediate is subsequently reacted with formaldehyde and hydrogen cyanide to yield the desired compound .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often use catalysts and specific reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-3-(3-bromophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols or amines.

Scientific Research Applications

1-Amino-3-(3-bromophenyl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-bromophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .

Comparison with Similar Compounds

1-Amino-3-(3-bromophenyl)propan-2-ol can be compared with similar compounds such as 2-Amino-3-(3-bromophenyl)propan-1-ol and 3-(2-Bromophenyl)propan-1-ol. These compounds share structural similarities but differ in their functional groups and positions of substitution. The unique properties of this compound, such as its chiral nature and specific reactivity, make it distinct and valuable for various applications .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-amino-3-(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2

InChI Key

LNSPBZACGBMYHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CN)O

Origin of Product

United States

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